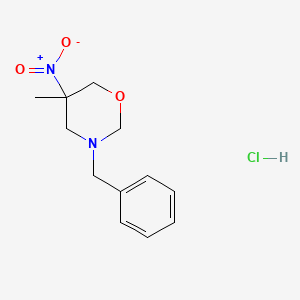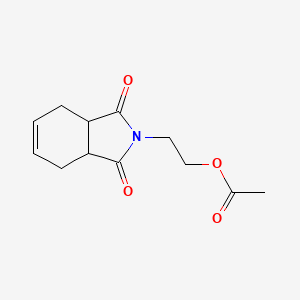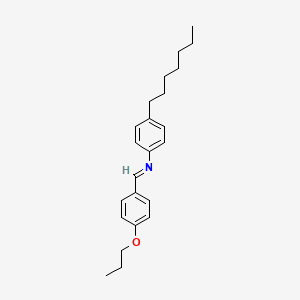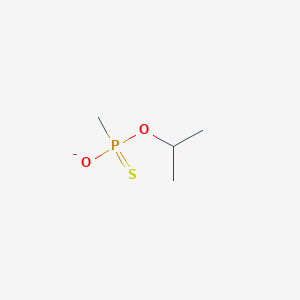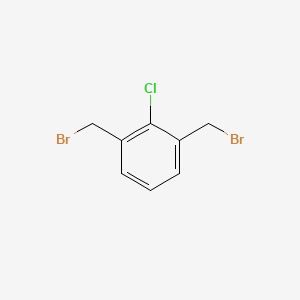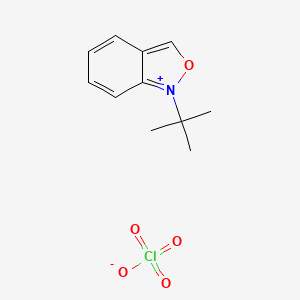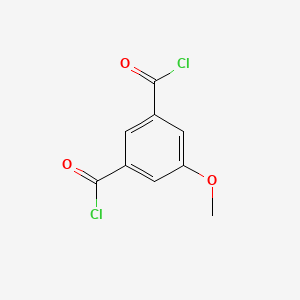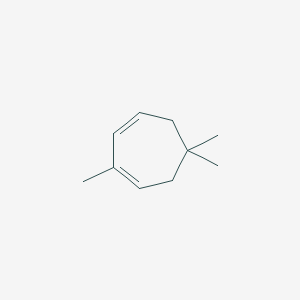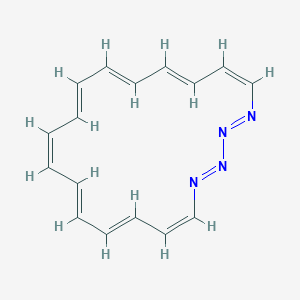![molecular formula C16H12N2O6S2 B14695343 [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid CAS No. 26555-47-5](/img/structure/B14695343.png)
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is a complex organic compound characterized by the presence of carbamoyl and disulfanyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid typically involves the reaction of phenyl isocyanate with disulfanyl compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is essential to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the carbamoyl group can yield amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The disulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid: A simpler compound with similar functional groups but lacking the disulfanyl linkage.
Disulfiram: Contains disulfanyl groups and is used as an alcohol deterrent.
Carbamoylcholine: A carbamate derivative used in ophthalmology.
Uniqueness
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is unique due to its combination of carbamoyl and disulfanyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
26555-47-5 |
|---|---|
Fórmula molecular |
C16H12N2O6S2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
[[carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid |
InChI |
InChI=1S/C16H12N2O6S2/c19-13(20)17(11-7-3-1-4-8-11)15(23)25-26-16(24)18(14(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
Clave InChI |
YYDHBZCRMSJJJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C(=O)O)C(=O)SSC(=O)N(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


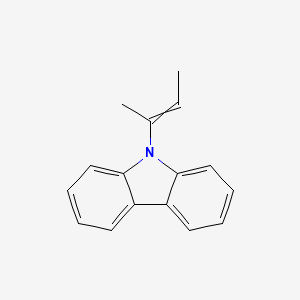
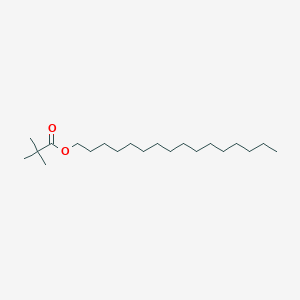
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)

